Guanine-4,5-13C2,7-15N
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Overview
Description
Guanine-4,5-13C2,7-15N is a stable isotope-labeled compound of guanine, one of the five nucleobases incorporated into biological nucleic acids. Guanine, along with adenine and cytosine, is present in both deoxyribonucleic acid and ribonucleic acid, whereas thymine is usually seen only in deoxyribonucleic acid, and uracil only in ribonucleic acid . The labeling with carbon-13 and nitrogen-15 isotopes makes this compound particularly useful in various scientific research applications, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Guanine-4,5-13C2,7-15N typically involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanine molecule. This can be achieved through multi-step organic synthesis, starting from labeled precursors. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the incorporation of the isotopes at the desired positions .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated systems to ensure high purity and yield. The process includes the use of labeled precursors, advanced purification techniques, and stringent quality control measures to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: Guanine-4,5-13C2,7-15N undergoes various chemical reactions, including:
Oxidation: Guanine can be oxidized to form 8-oxoguanine, a common oxidative lesion in deoxyribonucleic acid.
Reduction: Reduction reactions can convert guanine to dihydroguanine.
Substitution: Guanine can participate in nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide
Major Products:
Oxidation: 8-oxoguanine.
Reduction: Dihydroguanine.
Substitution: Alkylated or acylated guanine derivatives.
Scientific Research Applications
Guanine-4,5-13C2,7-15N has a wide range of applications in scientific research:
Chemistry: Used in nuclear magnetic resonance spectroscopy and mass spectrometry to study molecular structures and dynamics.
Biology: Employed in studies of nucleic acid metabolism and interactions.
Medicine: Utilized in research on genetic mutations and their implications in diseases.
Industry: Applied in the development of new pharmaceuticals and diagnostic tools
Mechanism of Action
The mechanism of action of Guanine-4,5-13C2,7-15N involves its incorporation into nucleic acids, where it can be used to trace and study various biochemical processes. The labeled isotopes allow for precise tracking of the compound in metabolic pathways and interactions with other biomolecules. Molecular targets include enzymes involved in nucleic acid synthesis and repair, such as DNA polymerases and glycosylases .
Comparison with Similar Compounds
Guanine-4,8-13C2,7-15N: Another isotope-labeled guanine with different labeling positions.
Adenine-4,5-13C2,7-15N: A labeled adenine compound used for similar research purposes.
Cytosine-4,5-13C2,7-15N: A labeled cytosine compound used in nucleic acid studies.
Uniqueness: Guanine-4,5-13C2,7-15N is unique due to its specific labeling at the 4, 5, and 7 positions, which provides distinct advantages in nuclear magnetic resonance spectroscopy and mass spectrometry. This precise labeling allows for detailed studies of guanine’s role in nucleic acid structures and functions, making it a valuable tool in various research fields .
Properties
CAS No. |
1207525-05-0 |
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Molecular Formula |
C5H5N5O |
Molecular Weight |
154.107 |
IUPAC Name |
2-amino-3,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i2+1,3+1,7+1 |
InChI Key |
UYTPUPDQBNUYGX-QZTPXDJLSA-N |
SMILES |
C1=NC2=C(N1)C(=O)N=C(N2)N |
Synonyms |
2-Amino-1,9-dihydro-6H-purin-6-one-4,5-13C2, 7-15N; 2-Amino-6-hydroxy-1H-purine-4,5-13C2, 7-15N; 2-Amino-6-hydroxypurine-4,5-13C2, 7-15N; 2-Aminohypoxanthine-4,5-13C2, 7-15N; 9H-Guanine-4,5-13C2, 7-15N; 2-Aminohypoxanthine-4,5-13C2, 7-15N; |
Origin of Product |
United States |
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